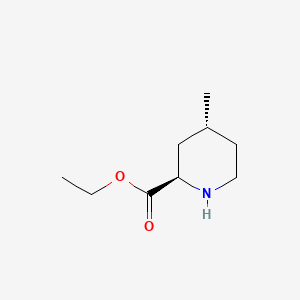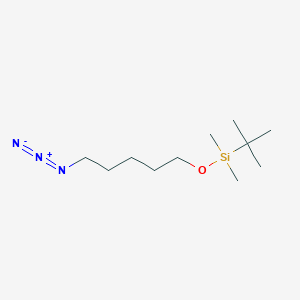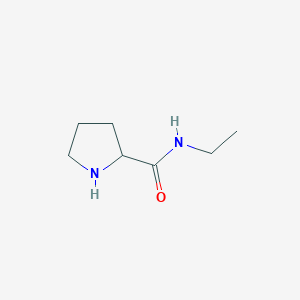
(4-cyanophenyl)methylphosphonic Acid
Vue d'ensemble
Description
“(4-Cyanophenyl)methylphosphonic Acid” (CAS# 75001-24-0) is a useful research chemical . It has a molecular weight of 197.13 and a molecular formula of C8H8NO3P . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: C1=CC(=CC=C1CP(=O)(O)O)C#N . This indicates that the compound contains a cyanophenyl group attached to a methylphosphonic acid group.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 197.13 . It has a topological polar surface area of 81.3 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 .
Applications De Recherche Scientifique
Analytical Chemistry :
- Tørnes & Johnsen (1989) developed a method for isolating decomposition products of nerve agents, including methylphosphonic acids, from environmental samples using gas chromatography (Tørnes & Johnsen, 1989).
- Valdez, Leif, & Alcaraz (2016) presented a method for methylation of phosphonic acids related to chemical warfare agents, facilitating their detection and identification via gas chromatography-mass spectrometry (Valdez, Leif, & Alcaraz, 2016).
- Xu et al. (2008) explored a method for extracting nerve agent degradation products, including methylphosphonic acid, from aqueous samples for analysis by capillary electrophoresis (Xu et al., 2008).
Organic Synthesis and Medicinal Chemistry :
- Khomich et al. (2017) investigated the reaction of carbonyl diphosphonic acid with hydroxylamine, shedding light on the properties of methylenediphosphonic acid derivatives (Khomich et al., 2017).
- Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methylphosphonates, which have potential antiviral activity (Luo et al., 2012).
Materials Science :
- Okamoto, Yoshida, & Takamuku (1988) studied the photochemical reaction of [4(4'-alkoxybenzoyl)phenyl]methylphosphonic acids, finding applications in photo-degradable surfactants (Okamoto, Yoshida, & Takamuku, 1988).
Environmental Monitoring :
- Ashley et al. (1999) developed a method for detecting methylphosphonic acid, a degradation product of chemical warfare agents, which is crucial for environmental monitoring and safety (Ashley et al., 1999).
Orientations Futures
Phosphonic acids, including “(4-Cyanophenyl)methylphosphonic Acid”, have a wide range of applications in various fields such as chemical biology, medicine, materials, and others . Therefore, research into the properties and potential applications of these compounds is likely to continue in the future.
Mécanisme D'action
Target of Action
The primary targets of (4-cyanophenyl)methylphosphonic acid are currently unknown . As a research chemical, it is likely that ongoing studies are being conducted to identify its specific targets and their roles in various biological processes.
Mode of Action
Once bound, they can either activate or inhibit the function of these receptors, leading to changes in cellular processes .
Biochemical Pathways
Phosphonates, a class of compounds to which this compound belongs, have been found to mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action environment refers to how environmental factors influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with its target .
Propriétés
IUPAC Name |
(4-cyanophenyl)methylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8NO3P/c9-5-7-1-3-8(4-2-7)6-13(10,11)12/h1-4H,6H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOBUEFDJCJUMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8NO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2Z)-2-amino-3-[(E)-[(2,4-dichlorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B3153035.png)





![2-Azabicyclo[2.2.2]octan-5-ol hydrochloride](/img/structure/B3153097.png)